

An In-depth Technical Guide to Isopropenyl Bromide: Synonyms, Nomenclature, and Synthetic Applications

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Compound of Interest

Compound Name: 2-Bromopropene

Cat. No.: B1265445

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Introduction

Isopropenyl bromide, a versatile reagent in organic synthesis, serves as a valuable building block for the introduction of the isopropenyl moiety in a wide range of chemical transformations. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a compound of significant interest in the fields of pharmaceutical development, materials science, and academic research. This technical guide provides a comprehensive overview of the nomenclature, synonyms, and key quantitative data of isopropenyl bromide. Furthermore, it offers detailed experimental protocols for its synthesis and for two of its common, yet powerful, applications: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. Isopropenyl bromide is known by several names, with its IUPAC (International Union of Pure and Applied Chemistry) name being 2-bromoprop-1-ene. A comprehensive list of its synonyms and identifiers is provided in the table below.

Identifier Type	Value
IUPAC Name	2-Bromoprop-1-ene
Common Name	Isopropenyl bromide
CAS Registry Number	557-93-7
Molecular Formula	C ₃ H ₅ Br
Synonyms	2-Bromopropene, α-Methylvinyl bromide, 1-Propene, 2-bromo-, 2-Bromo-1-propene, Isopropylene bromide

Quantitative Data

A thorough understanding of the physicochemical properties of isopropenyl bromide is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes key quantitative data for this compound.

Property	Value	Unit
Molecular Weight	120.98	g/mol
Boiling Point	48-49	°C
Melting Point	-126	°C
Density	1.433	g/cm ³
Solubility	Insoluble in water; soluble in common organic solvents	-
¹ H NMR (CDCl ₃)	δ 2.3 (s, 3H), 5.4 (s, 1H), 5.5 (s, 1H)	ppm
¹³ C NMR (CDCl ₃)	δ 27.0, 119.0, 133.0	ppm
IR (neat)	3100, 1630, 890	cm ⁻¹
Mass Spectrum (m/z)	120, 122 (M ⁺ , Br isotopes), 41 (base peak)	-

Experimental Protocols

Synthesis of Isopropenyl Bromide via Dehydrobromination of 1,2-Dibromopropane

The dehydrobromination of vicinal dihalides is a classic and effective method for the synthesis of alkenes. In this protocol, 1,2-dibromopropane is treated with a strong base, such as potassium hydroxide in an alcoholic solvent, to yield isopropenyl bromide.

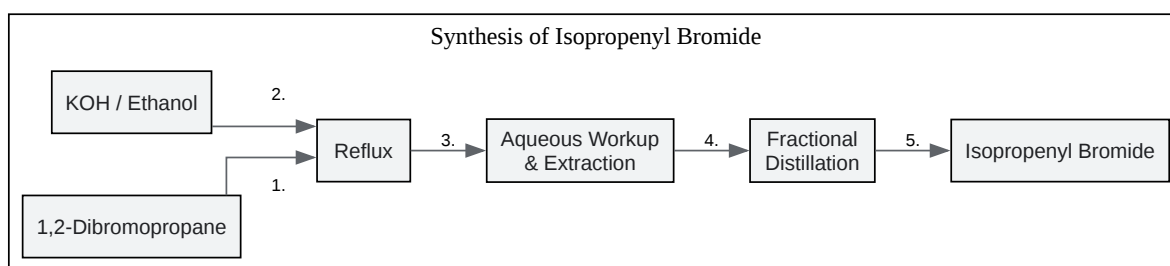
Materials:

- 1,2-Dibromopropane
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol with gentle heating.
- Cool the solution to room temperature and add 1,2-dibromopropane dropwise with continuous stirring.

- After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
- Allow the mixture to cool to room temperature and then pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation to obtain pure isopropenyl bromide.



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Caption: Workflow for the synthesis of isopropenyl bromide.

Preparation of Isopropenylmagnesium Bromide

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. Isopropenyl bromide readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, isopropenylmagnesium bromide.

Materials:

- Isopropenyl bromide

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Nitrogen or argon inlet

Procedure:

- Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet.
- Place magnesium turnings in the flask and add a small crystal of iodine.
- Gently heat the flask with a heat gun under a stream of inert gas to activate the magnesium surface.
- Allow the flask to cool to room temperature and add a small amount of anhydrous diethyl ether or THF.
- Prepare a solution of isopropenyl bromide in the same anhydrous solvent in the dropping funnel.
- Add a small portion of the isopropenyl bromide solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle refluxing).
- Once the reaction has started, add the remaining isopropenyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The

resulting solution of isopropenylmagnesium bromide is ready for use in subsequent reactions.

Suzuki-Miyaura Cross-Coupling of Isopropenyl Bromide with an Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. Isopropenyl bromide can be effectively coupled with various aryl- or vinylboronic acids to generate substituted styrenes or dienes.

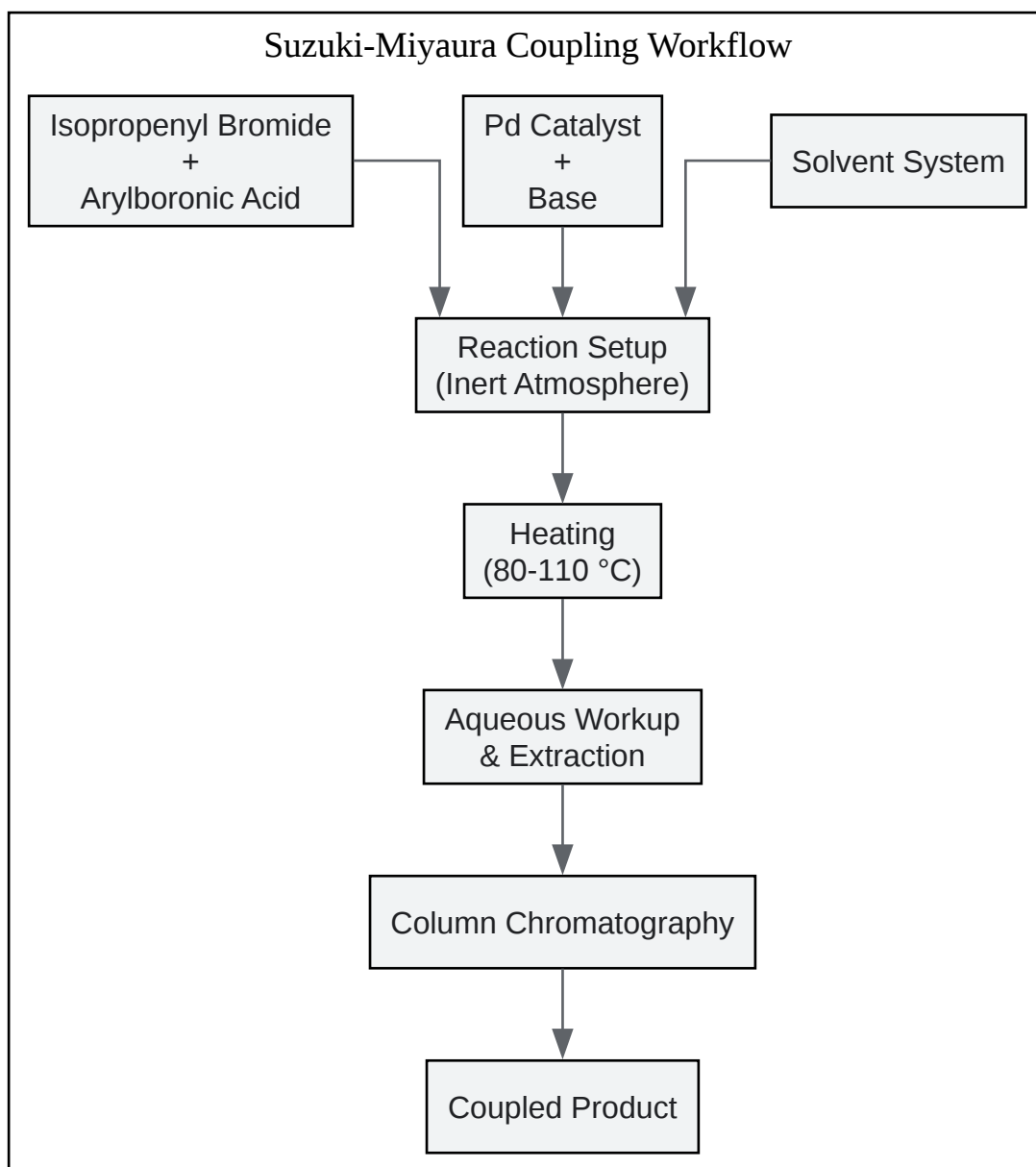
Materials:

- Isopropenyl bromide
- An arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
- Schlenk flask or reaction tube
- Inert atmosphere (nitrogen or argon)

Procedure:

- To a Schlenk flask or reaction tube under an inert atmosphere, add the arylboronic acid, the base, and the palladium catalyst.
- Add the solvent system to the flask and stir the mixture for a few minutes.
- Add isopropenyl bromide to the reaction mixture via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.



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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

Isopropenyl bromide is a readily accessible and highly useful synthetic intermediate. Its well-defined chemical properties and reactivity make it a reliable choice for the introduction of the isopropenyl group in a variety of molecular scaffolds. The experimental protocols provided in this guide for its synthesis and its application in Grignard and Suzuki-Miyaura reactions offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be taken, and the protocols may require optimization based on the specific substrates and desired outcomes.

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